molecular formula C15H16O2 B13838770 3-(2-Methylbenzyl) Saligenin

3-(2-Methylbenzyl) Saligenin

Cat. No.: B13838770
M. Wt: 228.29 g/mol
InChI Key: ANDMPIILLBXGMX-UHFFFAOYSA-N
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Description

This compound is known for its minor anti-depressant effects and potential anti-melanomic properties.

Preparation Methods

The synthesis of 3-(2-Methylbenzyl) Saligenin typically involves the hydroxymethylation of phenol using formaldehyde. The reaction conditions include the use of a base to facilitate the formation of the hydroxymethyl group. Industrial production methods may involve large-scale hydroxymethylation processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(2-Methylbenzyl) Saligenin undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group, forming salicylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: Common reagents such as halogens can substitute the hydroxyl group, leading to the formation of halogenated derivatives.

    Major Products: The major products formed from these reactions include salicylic acid, halogenated derivatives, and other phenolic compounds

Scientific Research Applications

3-(2-Methylbenzyl) Saligenin has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential anti-depressant and anti-melanomic effects.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating depression and melanoma.

    Industry: It is used in the production of various phenolic compounds and as a precursor in organic synthesis

Mechanism of Action

The mechanism of action of 3-(2-Methylbenzyl) Saligenin involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. For instance, its anti-depressant effects may be due to its interaction with neurotransmitter receptors, while its anti-melanomic properties could be linked to its ability to inhibit specific enzymes involved in melanin production .

Comparison with Similar Compounds

3-(2-Methylbenzyl) Saligenin is unique compared to other similar compounds due to its specific molecular structure and functional groups. Similar compounds include:

    Salicyl alcohol (Saligenin): A precursor to salicylic acid with similar hydroxymethyl and phenolic groups.

    Salmeterol and Albuterol: β2-adenoreceptor agonists with structural similarities but different pharmacological effects

Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

2-(hydroxymethyl)-6-[(2-methylphenyl)methyl]phenol

InChI

InChI=1S/C15H16O2/c1-11-5-2-3-6-12(11)9-13-7-4-8-14(10-16)15(13)17/h2-8,16-17H,9-10H2,1H3

InChI Key

ANDMPIILLBXGMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2=C(C(=CC=C2)CO)O

Origin of Product

United States

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